molecular formula C10H9NO3 B11802225 Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate

Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11802225
M. Wt: 191.18 g/mol
InChI Key: FHCXHKMIDWIOOB-UHFFFAOYSA-N
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Description

Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that combines a furan ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of furan derivatives with pyrrole derivatives. One common method includes the use of a furan aldehyde and a pyrrole ester in the presence of a base catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring but lacks the pyrrole moiety.

    Pyrrole-3-carboxylic acid: Contains the pyrrole ring but not the furan ring.

    Methylfuran: Similar furan structure but without the pyrrole component.

Uniqueness

Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate is unique due to its combined furan and pyrrole rings, which confer distinct chemical reactivity and biological activity

Biological Activity

Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate is a compound that has gained attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound belongs to the pyrrole family, characterized by a five-membered ring structure containing nitrogen. The synthesis of this compound often involves various chemical reactions, including cyclization and esterification processes. For instance, the synthesis typically starts with furan derivatives and pyrrole precursors, which are then subjected to specific reaction conditions to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A significant focus has been placed on its effectiveness against various bacterial strains:

Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans10100

These results indicate that the compound exhibits considerable activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

The mechanism through which this compound exerts its antimicrobial effects is not fully elucidated; however, it is hypothesized that the compound may disrupt bacterial cell membranes or interfere with essential metabolic pathways within microbial cells. This aligns with findings from related pyrrole derivatives that have shown similar modes of action .

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties . Recent research indicates that this compound can inhibit the proliferation of various cancer cell lines:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The anticancer activity appears to be associated with the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells. Studies suggest that this compound may activate intrinsic apoptotic pathways, leading to increased cell death in malignant cells .

Case Studies

A notable case study involved the evaluation of this compound in combination with conventional chemotherapeutics. The results demonstrated a synergistic effect when used alongside cisplatin in HeLa cells, significantly enhancing cytotoxicity compared to either treatment alone. This finding underscores the potential for developing combination therapies incorporating this compound for improved cancer treatment outcomes .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-6-11-5-7(8)9-3-2-4-14-9/h2-6,11H,1H3

InChI Key

FHCXHKMIDWIOOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1C2=CC=CO2

Origin of Product

United States

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